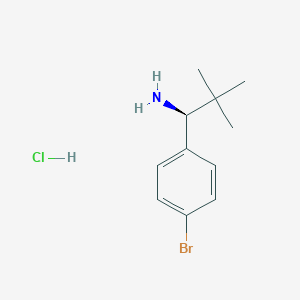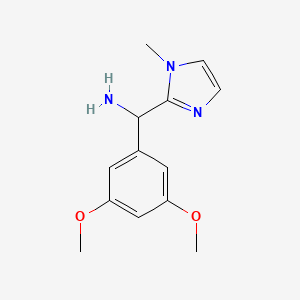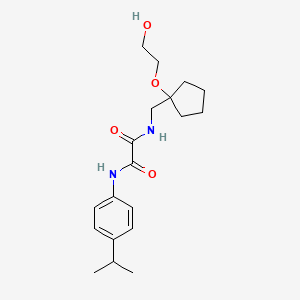
3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions or nitration processes. For instance, the synthesis of 3,3-Bis(2-nitroxyethyl) derivatives as described in the first paper involves either substituting bromine atoms or nitrating hydroxyethyl derivatives . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds with similar features, such as nitro groups and methylene bridges, has been characterized using various techniques. For example, the second paper describes the synthesis and crystal structure of a compound with a nitro group and a methylene bridge, which was characterized by melting points, elemental analysis, IR, 1H NMR, and X-ray single crystal diffractometry . These techniques could be used to analyze the molecular structure of 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one).
Chemical Reactions Analysis
The chemical reactions of nitro group-containing compounds can be complex due to the presence of electron-withdrawing groups that can affect reactivity. The first paper mentions that the synthesized compounds can act as NO-donating agents , suggesting that the compound may also participate in reactions relevant to NO donation or similar biological processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often determined by their molecular structure. The second paper provides detailed crystallographic data for a related compound, which includes information on the crystal system, space group, unit cell dimensions, density, and more . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to predict the properties of 3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one).
科学的研究の応用
Novel Polyimides and Polyamides
A significant area of application for derivatives related to this compound is in the synthesis of novel polyimides and polyamides, which are crucial for developing advanced materials with exceptional thermal stability, mechanical strength, and chemical resistance. Research by Wang et al. (2006) has demonstrated the synthesis of new polyimides holding pyridine moieties in the main chain, prepared from novel aromatic dianhydride monomers. These polyimides exhibited good solubility in aprotic amide solvents and outstanding thermal and mechanical properties, suitable for high-performance applications (Wang et al., 2006).
Electrochemical Behavior
Another research avenue involves the electrochemical behavior of unsymmetrical dihydropyridine compounds, closely related to the structural motif of the target compound. Studies by David et al. (1995) have explored the electrochemical properties of dihydropyridines in a protic medium, leading to insights into their reduction and oxidation potentials, which are essential for developing novel electrochemical sensors or catalysts (David et al., 1995).
Fluorescent Polyimides
Furthermore, derivatives of this compound have been utilized in the design and preparation of novel fluorescent polyimides, incorporating pyridine and other aromatic moieties. Huang et al. (2012) synthesized polyimides that showed strong fluorescence intensity, which could be pivotal in developing new materials for optical and electronic applications (Huang et al., 2012).
Coordination Polymers
In coordination chemistry, the structural units similar to the query compound have facilitated the synthesis of novel coordination polymers with unique properties. Cui et al. (2016) reported the synthesis and characterization of cobalt(II) and nickel(II) coordination polymers, showcasing the versatility of these compounds in forming complex structures with potential applications in catalysis, magnetism, and materials science (Cui et al., 2016).
Organic Phosphors
The compound and its derivatives have also found applications in the synthesis of organic phosphors. Kumar et al. (2014) synthesized organic phosphors exhibiting broadband photoluminescence, indicating their potential use in light-emitting devices and other photonic applications (Kumar et al., 2014).
特性
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(2-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-7-5-6-8-14(13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEENPJDXPVZNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=CC=C2[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((2-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)
![2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2524461.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2524464.png)
![5-({5-[(4-Chlorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2524465.png)

![(3-Fluoro-4-methylphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2524467.png)





